4-(Chlorosulfonyl)-3-methylbenzoic acid chemical properties
4-(Chlorosulfonyl)-3-methylbenzoic acid chemical properties
Topic: 4-(Chlorosulfonyl)-3-methylbenzoic acid: Chemical Properties, Reactivity, and Applications in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Core Directive: The Bifunctional Scaffold
In the architecture of small-molecule drug discovery, 4-(Chlorosulfonyl)-3-methylbenzoic acid (CAS 1314960-92-3) represents a high-value "linker" scaffold. It is not merely a reagent but a strategic branch point. Its value lies in its orthogonal reactivity : it possesses a highly electrophilic sulfonyl chloride "warhead" and a modifiable carboxylic acid "anchor."
For the medicinal chemist, this molecule offers a predictable path to sulfonamide-based libraries with a handle for further diversification (e.g., amide coupling) at the 1-position. This guide moves beyond basic properties to explore the mechanistic nuances of handling, derivatizing, and stabilizing this moisture-sensitive intermediate.
Physicochemical Profile
Understanding the physical state of this compound is critical for process design. As a sulfonyl chloride derivative of m-toluic acid, it exhibits significant moisture sensitivity.
| Property | Data | Context for the Scientist |
| CAS Number | 1314960-92-3 | Unique identifier for the specific 4-isomer.[1] |
| Formula | C₈H₇ClO₄S | Bifunctional aromatic scaffold. |
| Molecular Weight | 234.66 g/mol | Fragment-like properties; ideal for FBDD. |
| Appearance | Off-white to beige solid | Color change to yellow/brown indicates hydrolysis. |
| Solubility | DCM, THF, EtOAc, DMF | Reacts violently with water/alcohols. |
| Melting Point | 150–155 °C (Predicted) | High MP suggests stable crystal lattice, but hygroscopic. |
| Storage | < -20°C, Inert Atmosphere | Critical: Store under Argon/Nitrogen to prevent HCl formation. |
Mechanistic Reactivity & Chemoselectivity
The core utility of this molecule is the reactivity difference between the sulfonyl chloride (-SO₂Cl) at C4 and the carboxylic acid (-COOH) at C1.
The Electrophilic Hierarchy
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Sulfonyl Chloride (C4): The sulfur atom is highly electrophilic due to the withdrawal of electron density by two oxygens and the chlorine. It reacts rapidly with nucleophiles (amines, alcohols) at low temperatures (0°C to RT).
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Carboxylic Acid (C1): The acid proton is labile (pKa ~4), but the carbonyl carbon is relatively inert to nucleophilic attack unless activated (e.g., via HATU, EDC, or conversion to -COCl).
Key Insight: This hierarchy allows for chemoselective functionalization . You can install a sulfonamide at C4 without protecting the C1 acid, provided you control the pH and stoichiometry.
The Hydrolysis Trap
The methyl group at C3 provides some steric shielding, but the -SO₂Cl group remains prone to hydrolysis:
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Consequence: Hydrolysis generates a sulfonic acid (strong acid) and HCl. This autocatalytic cycle degrades the reagent and can interfere with subsequent couplings.
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Detection: An acidic smell (HCl) or a significant drop in pH in aqueous washes indicates degradation.
Synthetic Applications & Protocols
Workflow Visualization: Chemoselective Derivatization
Caption: Chemoselective workflow prioritizing sulfonamide formation prior to carboxylic acid activation.
Protocol: Synthesis of Sulfonamide Derivatives
Objective: Selective reaction of the -SO₂Cl group with a primary amine while preserving the -COOH group.
Reagents:
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4-(Chlorosulfonyl)-3-methylbenzoic acid (1.0 equiv)[2]
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Amine (R-NH₂, 1.1 equiv)
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DIPEA (N,N-Diisopropylethylamine, 2.5 equiv) – Acts as an HCl scavenger.
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DCM (Dichloromethane, Anhydrous) – Solvent.
Step-by-Step Methodology:
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Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add 4-(Chlorosulfonyl)-3-methylbenzoic acid and dissolve in anhydrous DCM (0.1 M concentration).
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Why? Moisture in the air or solvent will immediately hydrolyze the sulfonyl chloride.
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Temperature Control: Cool the solution to 0°C using an ice bath.
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Why? Low temperature suppresses side reactions and controls the exotherm of the sulfonamide formation.
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Base Addition: Add DIPEA (2.5 equiv) dropwise.
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Note: The extra base is required to neutralize the HCl generated and deprotonate the carboxylic acid (forming the soluble carboxylate salt), ensuring the amine remains nucleophilic.
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Amine Addition: Add the amine (1.1 equiv) slowly. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2–4 hours.
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Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting material (convert to methyl ester for GC/LC if necessary to visualize).
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Workup (Critical):
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Dilute with DCM.
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Wash with 1M HCl (aqueous). Crucial Step: This reprotonates the carboxylate (COO⁻ → COOH) and pulls excess amine/DIPEA into the aqueous layer.
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Dry organic layer over Na₂SO₄, filter, and concentrate.
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Purification: The product is usually a solid acid. It can often be purified by recrystallization from EtOAc/Hexanes or used directly in the next coupling step.
Safety & Handling (E-E-A-T)
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Corrosivity: This compound causes severe skin burns and eye damage (H314). The hydrolysis product (HCl) is a respiratory irritant. Always work in a fume hood.
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Moisture Sensitivity: Do not leave the container open. If the solid appears "wet" or sticky, it has likely hydrolyzed to the sulfonic acid and will not react efficiently.
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Pressure Build-up: Old bottles may accumulate HCl gas. Open carefully.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394866, 4-(Chlorosulfonyl)-3-methylbenzoic acid. Retrieved from [Link]
Sources
- 1. 1375474-75-1,methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 21894-69-9,3-(4-methoxyphenyl)butan-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
